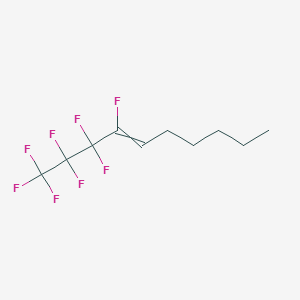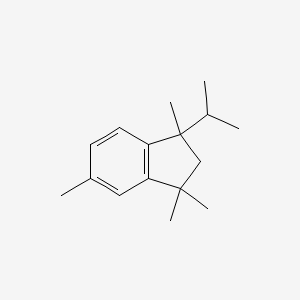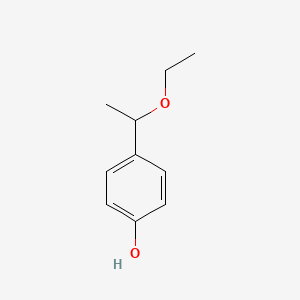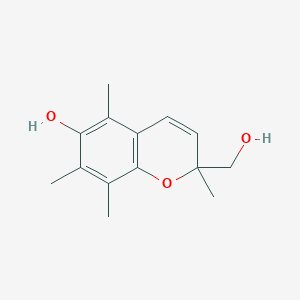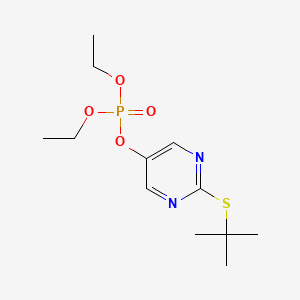
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a tert-butylsulfanyl group attached to the pyrimidine ring and a diethyl phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate typically involves the reaction of a pyrimidine derivative with tert-butylthiol and diethyl phosphorochloridate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivative and phosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: Pyrimidine derivative and phosphoric acid.
Applications De Recherche Scientifique
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl ethyl isopropyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl methyl phosphate
- 2-(tert-Butylsulfanyl)pyrimidin-5-yl phenyl phosphate
Uniqueness
2-(tert-Butylsulfanyl)pyrimidin-5-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group enhances its stability and lipophilicity, while the diethyl phosphate group provides versatility in chemical reactions.
Propriétés
Numéro CAS |
90339-00-7 |
|---|---|
Formule moléculaire |
C12H21N2O4PS |
Poids moléculaire |
320.35 g/mol |
Nom IUPAC |
(2-tert-butylsulfanylpyrimidin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C12H21N2O4PS/c1-6-16-19(15,17-7-2)18-10-8-13-11(14-9-10)20-12(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
MSVMNAANPMRDLO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CN=C(N=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
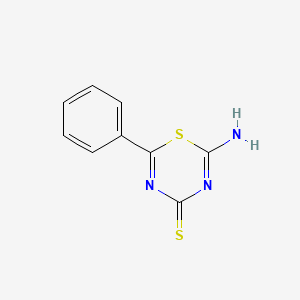

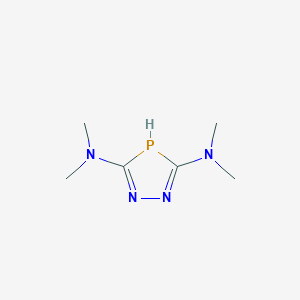
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
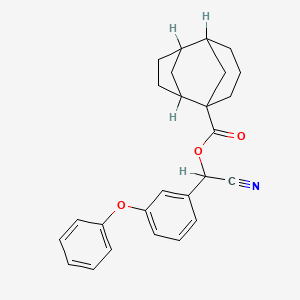
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)
methanone](/img/structure/B14351992.png)
